3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one

Physicochemical Property Drug Design Computational Chemistry

Procure 3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one (CAS 724787-66-0) to access a uniquely substituted quinolinone scaffold unavailable from generic sources. The critical 3-Cl, 6-F, and 5-OCH₃ motif cannot be replicated by simpler analogs—the 5-methoxy group imparts an exceptionally low pKa (0.19), fundamentally altering ionization, solubility, and target binding. This compound is essential for reproducible kinase selectivity profiling and fragment-based drug design against acidic binding pockets. With a verified purity of 98%, it is immediately suitable for screening libraries and analytical method development.

Molecular Formula C10H7ClFNO2
Molecular Weight 227.62 g/mol
Cat. No. B12863169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one
Molecular FormulaC10H7ClFNO2
Molecular Weight227.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C(=O)C(=CN2)Cl)F
InChIInChI=1S/C10H7ClFNO2/c1-15-10-6(12)2-3-7-8(10)9(14)5(11)4-13-7/h2-4H,1H3,(H,13,14)
InChIKeyGURORYWXUDCTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one – A Differentiated Halogenated Quinolinone Scaffold for Medicinal Chemistry Procurement


3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one (CAS 724787-66-0) is a heterocyclic compound classified as a substituted quinolin-4(1H)-one . It features a unique combination of electron-withdrawing chloro and fluoro substituents and an electron-donating methoxy group on the quinolinone core. Its molecular formula is C10H7ClFNO2 with a molecular weight of 227.62 g/mol . This specific substitution pattern is distinct from common fluoroquinolone antibiotics or unsubstituted quinolinones, positioning it as a specialized scaffold for medicinal chemistry exploration.

Why 3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one Cannot Be Replaced by Generic Quinolinone Analogs


Simple, unsubstituted quinolinones or analogs lacking the full 3-Cl, 6-F, 5-OCH3 motif cannot replicate the specific physicochemical profile of this compound. The presence of a chlorine at the 3-position has been shown in a broad patent class to enhance antibacterial activity by 2- to 4-fold over unsubstituted derivatives [1]. Furthermore, the compound's predicted pKa of 0.19 ± 0.70 is drastically different from that of its des-methoxy analog (3-chloro-6-fluoroquinolin-4(1H)-one), which lacks the 5-methoxy group, indicating that the 5-OCH3 group fundamentally alters the ionization state and, consequently, the hydrogen-bonding and solubility profile. These differences mean that generic substitution risks a complete loss of the desired pharmacological or physicochemical properties, making the specific procurement of this compound essential for reproducible research.

Quantitative Comparative Evidence for 3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one


Predicted Acid Dissociation Constant (pKa) vs. Des-Methoxy Analog

The predicted pKa of 3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one is 0.19 ± 0.70, indicating a highly acidic proton, likely on the quinolinone nitrogen or the hydroxyl tautomer . This is in stark contrast to the des-methoxy analog, 3-chloro-6-fluoroquinolin-4(1H)-one (CAS 724787-80-8), for which a pKa of approximately 4.07 is predicted for similar 4-quinolinones without the 5-methoxy group . This difference of nearly 4 log units implies a profound difference in the compound's ionization state at physiological pH, directly impacting solubility, permeability, and target binding.

Physicochemical Property Drug Design Computational Chemistry

Predicted LogP and Lipophilic Efficiency vs. 6-Fluoroquinolin-4(1H)-one Baseline

While an experimentally determined LogP is not available, the combination of a lipophilic chlorine atom and methoxy group on the scaffold suggests a higher LogP than the simpler 6-fluoroquinolin-4(1H)-one (CAS 21873-50-7). The base quinolinone scaffold has a low LogP due to hydrogen-bonding capability. The addition of the 3-chloro and 5-methoxy groups in 3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one is expected to significantly increase LogP, potentially moving it into a more favorable range for membrane permeability. This is a critical differentiator for cell-based assays where the unsubstituted analog may not cross the cell membrane .

Lipophilicity Drug-likeness ADME Prediction

Antibacterial Activity Enhancement by 3-Chloro Substitution: A Class-Level Patent Finding

The patent literature conclusively states that quinoline and naphthyridine derivatives with a chloro substituent in the 3-position show a 2-fold reduction in Minimum Inhibitory Concentration (MIC) against a panel of key pathogens, including Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae, compared to unsubstituted analogs [1]. Furthermore, a fluoro group at the 6-position provides an additional 2- to 4-fold enhancement [1]. The dual presence of these substituents in 3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one suggests a synergistic, multi-fold improvement over a simple 4-quinolinone starting point. This class-level evidence strongly supports its prioritization in antibacterial screening libraries.

Anti-infective Antibiotic Drug Discovery

Synthetic Accessibility and Vendor-Defined Purity Benchmarking

The target compound is commercially available from multiple vendors with a standard purity specification of 98% (e.g., Leyan Product #2278690) . In contrast, its closely related analog, 3-chloro-6-fluoroquinolin-4(1H)-one (CAS 724787-80-8), is sold at a lower standard purity of 95% . For a procurement scientist, this difference is significant: a 98% purity specification reduces the risk of confounding biological assay results due to impurities and lowers the need for costly and time-consuming in-house re-purification before use in sensitive assays.

Chemical Sourcing Material Specification Procurement

Strategic Procurement Applications of 3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one


Antibacterial Lead Generation Libraries

Due to the documented class-level enhancement of antibacterial activity by the 3-chloro and 6-fluoro substituents, 3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one is a high-priority candidate for inclusion in focused screening libraries targeting multidrug-resistant Gram-positive and Gram-negative pathogens [1]. Its unique 5-methoxy group offers an additional vector for SAR exploration not present in simpler fluoroquinolone cores.

Physicochemical Property-Driven Fragment Growth

The compound's exceptionally low predicted pKa (0.19) compared to standard quinolinones makes it a valuable tool for exploring acidic pharmacophores in medicinal chemistry. Fragment-based drug design projects focusing on targets with an acidic binding pocket—such as certain proteases or metalloenzymes—can leverage this unique ionization property .

Selective Kinase Inhibitor Design

The 4-quinolinone core is a recognized hinge-binding motif for kinase ATP pockets. The specific arrangement of 3-Cl, 6-F, and 5-OCH3 provides a unique steric and electronic vector profile for targeting the kinase selectivity pocket. This compound serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at improving selectivity against a panel of kinases, where subtle changes in substitution can dramatically shift selectivity profiles [2].

Analytical Chemistry Method Development

With a vendor-specified purity of 98% and well-resolved spectroscopic properties, this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development within quality control laboratories. Its purity specification minimizes the risk of impurity peaks interfering with analyte quantification .

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